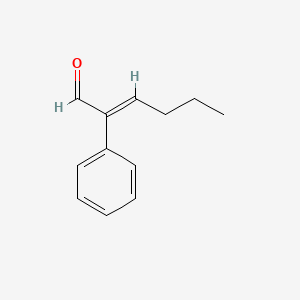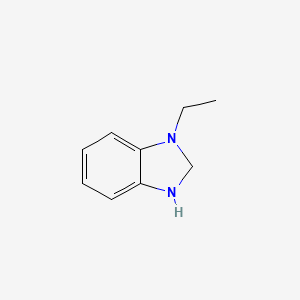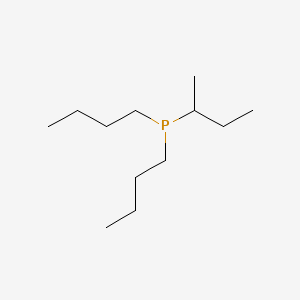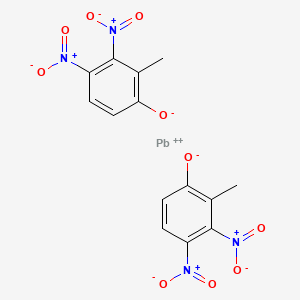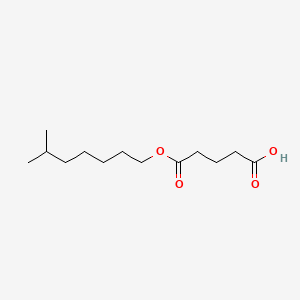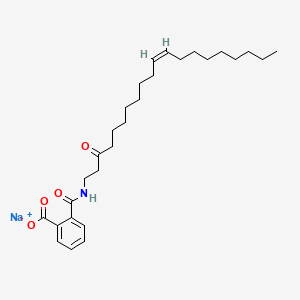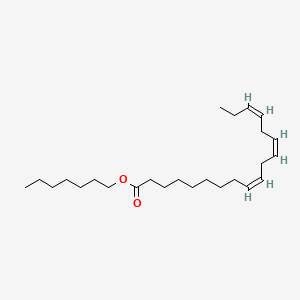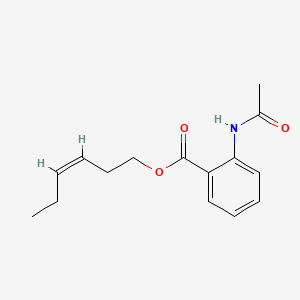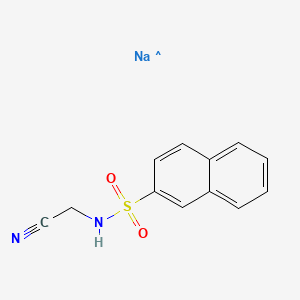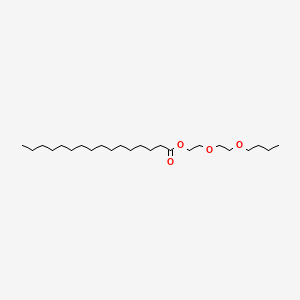
2-(2-Butoxyethoxy)ethyl palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Butoxyethoxy)ethyl palmitate: is an organic compound with the molecular formula C24H48O4 . It is an ester formed from the reaction between palmitic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its use in various industrial applications, particularly in the formulation of personal care products due to its emollient properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butoxyethoxy)ethyl palmitate typically involves the esterification reaction between palmitic acid and 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the reflux temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction is complete, the product is purified by distillation or other separation techniques .
化学反応の分析
Types of Reactions: 2-(2-Butoxyethoxy)ethyl palmitate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield palmitic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, although this is less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Palmitic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohol derivatives.
科学的研究の応用
Chemistry: 2-(2-Butoxyethoxy)ethyl palmitate is used as a solvent and intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in research and development.
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is widely used in the formulation of personal care products such as lotions, creams, and cosmetics. Its emollient properties help to improve the texture and moisturizing effects of these products .
作用機序
The mechanism of action of 2-(2-Butoxyethoxy)ethyl palmitate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that prevents moisture loss. This compound can also enhance the penetration of other active ingredients in topical formulations, improving their efficacy .
類似化合物との比較
Ethyl palmitate: Another ester of palmitic acid, used in similar applications but with different physical properties.
Butyl stearate: An ester of stearic acid, used as an emollient in personal care products.
Isopropyl palmitate: A widely used ester in cosmetics, known for its excellent spreading properties.
Uniqueness: 2-(2-Butoxyethoxy)ethyl palmitate stands out due to its unique combination of butoxyethoxy and palmitate groups, which provide a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emollient and solvent in various formulations .
特性
CAS番号 |
93894-14-5 |
|---|---|
分子式 |
C24H48O4 |
分子量 |
400.6 g/mol |
IUPAC名 |
2-(2-butoxyethoxy)ethyl hexadecanoate |
InChI |
InChI=1S/C24H48O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-24(25)28-23-22-27-21-20-26-19-6-4-2/h3-23H2,1-2H3 |
InChIキー |
TXEMJSOGSIWQCD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCOCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


